molecular formula C7H6N2O4 B3013779 5-(Methoxycarbonyl)pyrazine-2-carboxylic acid CAS No. 1206250-26-1

5-(Methoxycarbonyl)pyrazine-2-carboxylic acid

Cat. No.: B3013779
CAS No.: 1206250-26-1
M. Wt: 182.135
InChI Key: NHTJPSWLHXHXSA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxycarbonyl)pyrazine-2-carboxylic acid can be achieved through several methods. One common approach involves the electrolytic oxidation of 2,5-dimethylpyrazine or 2-methyl-5-(substituted) methylpyrazine . This method typically requires specific electrolytic conditions to facilitate the oxidation process.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often utilize advanced chemical synthesis techniques and stringent quality control measures to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxycarbonyl and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the compound, while substitution reactions can produce a variety of substituted pyrazine derivatives .

Mechanism of Action

The mechanism by which 5-(Methoxycarbonyl)pyrazine-2-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical processes, potentially affecting enzyme activity, receptor binding, and signal transduction pathways . Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methoxycarbonyl)pyrazine-2-carboxylic acid is unique due to the presence of both a methoxycarbonyl group and a carboxylic acid group on the pyrazine ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-methoxycarbonylpyrazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c1-13-7(12)5-3-8-4(2-9-5)6(10)11/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTJPSWLHXHXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(N=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206250-26-1
Record name 5-(methoxycarbonyl)pyrazine-2-carboxylic acid
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